molecular formula C21H17NO5S B4560135 ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4560135
M. Wt: 395.4 g/mol
InChI Key: LMMPYZRUEPVQIL-LDADJPATSA-N
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Description

Ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a naphthalene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 2-(prop-2-yn-1-yloxy)naphthaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a thiazolidine ring and a naphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5E)-2,4-dioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-3-11-27-17-10-9-14-7-5-6-8-15(14)16(17)12-18-20(24)22(21(25)28-18)13-19(23)26-4-2/h1,5-10,12H,4,11,13H2,2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMPYZRUEPVQIL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC#C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OCC#C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
ethyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate

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